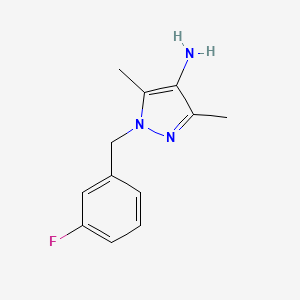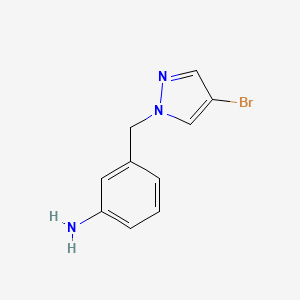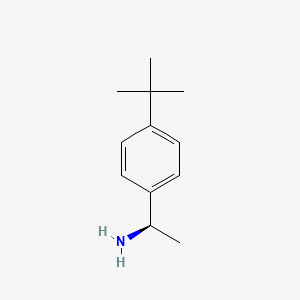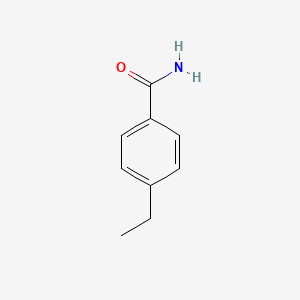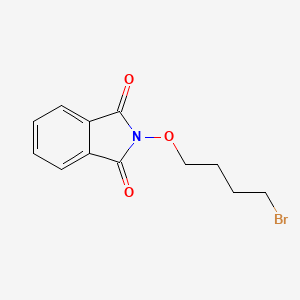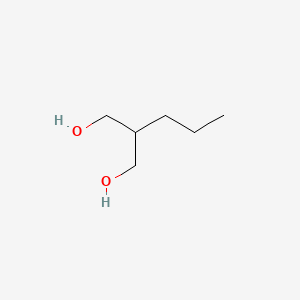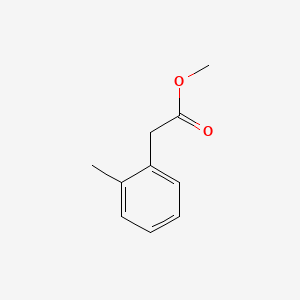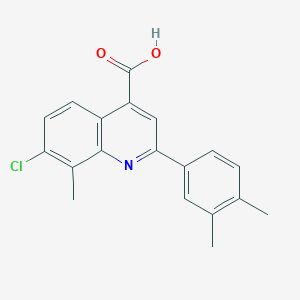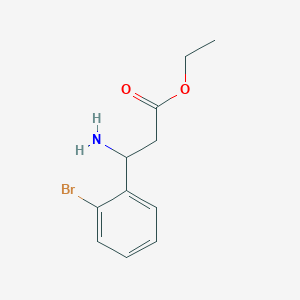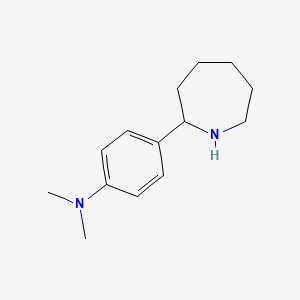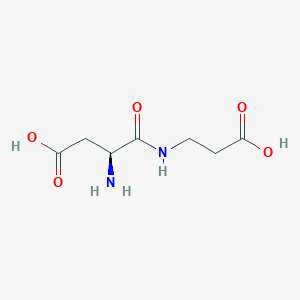
H-ASP-beta-ALA-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has a molecular formula of C7H12N2O5 and a molecular weight of 204.18 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-ASP-beta-ALA-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino group of the amino acids . The synthesis involves deprotection, coupling, and washing steps to ensure the purity of the final product.
In solution-phase synthesis, the amino acids are coupled in solution using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions typically involve anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. These machines can perform multiple coupling and deprotection cycles efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .
Analyse Des Réactions Chimiques
Types of Reactions
H-ASP-beta-ALA-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium cyanoborohydride (NaBH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .
Applications De Recherche Scientifique
H-ASP-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a component of peptide-based drugs and as a tool for studying disease mechanisms.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC and mass spectrometry
Mécanisme D'action
The mechanism of action of H-ASP-beta-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and modulating biochemical pathways. For example, it can interact with serine proteases, which are enzymes that cleave peptide bonds in proteins . The interaction with these enzymes can lead to the inhibition or activation of specific biochemical processes, depending on the context .
Comparaison Avec Des Composés Similaires
H-ASP-beta-ALA-OH can be compared with other similar dipeptides, such as:
H-Asp-Ala-OH: Another dipeptide composed of aspartic acid and alanine. It has similar properties but differs in the position of the alanine residue.
H-Gly-Asp-OH: A dipeptide composed of glycine and aspartic acid. It has different biochemical properties and applications compared to this compound.
H-Ala-Asp-OH: A dipeptide with alanine and aspartic acid in reverse order. .
This compound is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Propriétés
Formule moléculaire |
C7H12N2O5 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(2-carboxyethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12N2O5/c8-4(3-6(12)13)7(14)9-2-1-5(10)11/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 |
Clé InChI |
QEBITXUQTVPCSL-BYPYZUCNSA-N |
SMILES isomérique |
C(CNC(=O)[C@H](CC(=O)O)N)C(=O)O |
SMILES canonique |
C(CNC(=O)C(CC(=O)O)N)C(=O)O |
Séquence |
DX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)
